molecular formula C7H8BN3O2 B13664127 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid

Cat. No.: B13664127
M. Wt: 176.97 g/mol
InChI Key: GXBCGHZPAXRPLM-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a boronic acid functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the imidazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core .

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various cellular pathways, including those involved in cancer progression and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(3-methylimidazo[4,5-c]pyridin-7-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4,12-13H,1H3

InChI Key

GXBCGHZPAXRPLM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1N=CN2C)(O)O

Origin of Product

United States

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